N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, also known as CCT018159, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CCT018159 is a synthetic compound that can be synthesized through a multi-step process.
Scientific Research Applications
Synthesis and Biological Evaluation for Anticancer Activity
Compounds related to N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide have been synthesized and evaluated for their potential as anticancer agents. For instance, thiazole derivatives have shown selective cytotoxicity against human lung adenocarcinoma cells with a notable apoptosis induction, albeit not as high as the standard cisplatin (A. Evren et al., 2019).
Antimicrobial Activity
The synthesis of novel compounds from this chemical class has also been investigated for their antimicrobial properties. Some studies have highlighted the antimicrobial evaluation of derivatives bearing a biologically active sulfonamide moiety, showing promising results against both bacterial and fungal strains (E. Darwish et al., 2014).
Metabolic and Antioxidant Studies
The metabolism of similar chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been explored, offering insights into their biotransformation and potential impacts on human health (S. Coleman et al., 2000). Additionally, the antioxidant activity of coordination complexes constructed from related chemical structures has been examined, revealing significant antioxidant properties (K. Chkirate et al., 2019).
Optoelectronic and Photovoltaic Applications
Research has also extended into the optoelectronic properties of thiazole-based polythiophenes, highlighting their potential in electronic applications and as photosensitizers in dye-sensitized solar cells (P. Camurlu & N. Guven, 2015).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-12-15(20)8-5-9-16(12)23-17(25)10-14-11-27-19(22-14)24-18(26)21-13-6-3-2-4-7-13/h5,8-9,11,13H,2-4,6-7,10H2,1H3,(H,23,25)(H2,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVDTLJHBLGCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide |
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